molecular formula C21H20N2O4 B2875855 4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide CAS No. 941949-67-3

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2875855
CAS No.: 941949-67-3
M. Wt: 364.401
InChI Key: BSQCJJQJUJPHPQ-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a specialized organic compound with a complex molecular skeleton based on a quinoline core integrated with a carboxamide side chain . The structure features a 4-hydroxy group and a 2-oxo functional group on the quinoline ring, which contributes to its potential reactivity and ability to form hydrogen bonds . The presence of the N-allyl substituent (prop-2-en-1-yl) can influence molecular flexibility and interaction with biological targets, while the carboxamide group is linked to a 2-methoxy-5-methylphenyl ring, granting specific electronic and steric properties . This careful molecular architecture suggests the compound is designed for highly specialized applications, likely in pharmaceutical research as a precursor or intermediate . This compound belongs to the privileged scaffold of 4-hydroxy-2-quinolinone, a structure recognized as a key template in drug discovery . Quinoline-3-carboxamide analogues, such as the clinical candidate Tasquinimod, are known for their antiangiogenic and antitumor properties in preclinical models, highlighting the therapeutic potential of this chemical class . The specific substitution pattern on your quinolinone compound makes it a valuable building block for experimental studies into biological activity and for use in organic synthesis campaigns aimed at developing novel bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-4-11-23-16-8-6-5-7-14(16)19(24)18(21(23)26)20(25)22-15-12-13(2)9-10-17(15)27-3/h4-10,12,24H,1,11H2,2-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQCJJQJUJPHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-hydroxy-N-(2-methoxy-5-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H24N2O5C_{24}H_{24}N_{2}O_{5} and a molecular weight of approximately 420.46 g/mol. Its structure includes a quinoline core substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various cellular processes. The compound's ability to modulate these targets can lead to significant biological effects, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antibacterial Properties : Research indicates that it may possess antibacterial activity against certain strains, contributing to its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Anticancer Activity

A study demonstrated that derivatives of 4-hydroxyquinoline compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. The mechanism involved cell cycle arrest and apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

Cell LineIC50 (µM)Mechanism
MCF-71.2Apoptosis induction
Panc-11.4Cell cycle arrest

Antibacterial Activity

In vitro studies have shown moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest that the compound could be developed further as an antibacterial agent.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

  • Anti-HIV Activity : A series of derivatives were tested for their ability to inhibit HIV replication. Although the initial results showed limited effectiveness, modifications to the chemical structure improved their inhibitory capacity against HIV integrase .
  • Combination Therapies : Studies have explored the use of this compound in combination with existing therapies to enhance efficacy against resistant bacterial strains or cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

A. Position 5 Modifications

  • 5-Chloro Derivative: 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide () introduces a chlorine atom at position 3.
  • 5-Methoxy Derivative: 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide () adds a methoxy group at position 4. This substitution may improve metabolic stability and steric bulk, influencing receptor selectivity .

B. Position 1 Modifications

  • Propargyl vs. Methyl Groups : The target compound’s propargyl group (position 1) introduces alkyne functionality, which may enhance reactivity in click chemistry applications. In contrast, methyl or deuterated methyl groups (e.g., deuterium-enriched derivatives in ) prioritize metabolic stability and prolonged half-life .
N-Linked Aromatic Moieties
  • 2-Methoxy-5-Methylphenyl (Target) : The ortho-methoxy and para-methyl groups balance lipophilicity (logP ≈ 2.2 inferred) and steric hindrance, optimizing membrane permeability and target engagement.
  • 4-Trifluoromethylphenyl () : The electron-withdrawing CF₃ group increases logP (≈3.0 inferred) and enhances hydrophobic interactions, but may reduce solubility .
  • 3-Methoxyphenylmethyl (): Substitution at the meta position (vs.
Deuterium Enrichment ()

Deuterated analogs of 4-hydroxyquinoline-3-carboxamides, such as deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, exhibit improved pharmacokinetic profiles due to the kinetic isotope effect, delaying CYP450-mediated metabolism .

Structural and Crystallographic Insights

  • Crystal Packing: The title compound in crystallizes in a monoclinic system (P21/c) with hydrogen-bonding networks stabilizing the lattice . Similar packing may occur in the target compound, influencing solubility and formulation.
  • Polymorphism: highlights polymorphism in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, which affects bioavailability. The target compound’s propargyl group may reduce polymorphism risk due to rigid alkyne geometry .

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